molecular formula C7H4F3N3 B12836101 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12836101
M. Wt: 187.12 g/mol
InChI Key: LKXBBTFRLVNWLN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 425702-95-0) is a nitrogen-containing fused heterocyclic compound that serves as a privileged scaffold in modern organic and medicinal chemistry. The structural motif of the [1,2,4]triazolo[4,3-a]pyridine core is present in several pharmacologically active molecules and approved drugs, with the incorporation of the trifluoromethyl group enhancing key properties such as metabolic stability, lipophilicity, and membrane permeability . This compound is a versatile building block for constructing novel molecules, with demonstrated research applications across multiple therapeutic areas. Its derivatives have shown potent biological activities, including serving as dual c-Met/VEGFR-2 kinase inhibitors for anticancer research , non-hydroxamate based HDAC8 inhibitors , and possessing anticonvulsant and central nervous system (CNS) activity . Furthermore, the triazolopyridine scaffold is being investigated for developing new antimicrobial agents, with studies highlighting its potential against various parasitic and bacterial strains . The compound is provided with a guaranteed purity of >95% . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-6-12-11-4-13(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXBBTFRLVNWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis and other efficient methodologies can be scaled up for industrial applications, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, trifluoroacetimidoyl chlorides, and hydrazine hydrate. Reaction conditions often involve microwave irradiation to facilitate efficient and rapid synthesis .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives that retain the core triazolo[4,3-a]pyridine structure. These derivatives can exhibit diverse biological activities and are valuable in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • The compound has shown promising results against various pathogens. For instance, studies indicate that derivatives of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties against bacteria and fungi. In vitro tests have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Anticancer Properties
    • Research indicates that this compound can inhibit the growth of cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). The cytotoxicity profiles reveal IC50 values that suggest potential as an anticancer agent .
  • Enzyme Inhibition
    • The compound acts as an inhibitor for several enzymes involved in disease pathways. Its structural features allow it to bind effectively to target sites, enhancing its potential for drug development .

Agrochemistry

  • Pesticidal Activity
    • The incorporation of the trifluoromethyl group has been linked to increased insecticidal and fungicidal activities. Compounds derived from this compound have demonstrated effectiveness against crop pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .
  • Herbicides
    • The compound's ability to disrupt specific biological pathways in plants makes it a candidate for herbicide development. Its unique mechanism of action could provide an alternative to traditional herbicides .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and fungi
AnticancerSignificant cytotoxicity on cancer cell lines
Enzyme InhibitionEnhanced binding affinity
PesticidalEffective against crop pathogens

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives of this compound against various pathogens. Results indicated potent activity against MRSA with lower IC50 values compared to standard treatments .

Case Study 2: Anticancer Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results highlighted significant cytotoxicity with IC50 values lower than those of existing chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response. By inhibiting IDO1, the compound can enhance the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoints and the suppression of tumoral immune evasion mechanisms.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The -CF₃ group significantly impacts melting points, solubility, and stability compared to other substituents:

Compound (Substituent) Melting Point (°C) Molecular Weight Key Features Reference
6-CF₃, 3-amine derivative N/A 202.14 High lipophilicity, pKa ~4.23
6-CF₃, 3-thione derivative N/A 219.19 Higher pKa (~7.16), sulfur moiety
8-Cl-6-CF₃ N/A 221.57 Increased halogenated bulk
6-Methoxy derivative (41) 147–152 N/A Lower lipophilicity, electron-donating
6-Ethoxy derivative (42) 110–112 N/A Reduced crystallinity vs. -CF₃

Key Insights :

  • The -CF₃ group confers higher thermal stability (e.g., melting point of 154–156°C for compound 43 ) compared to alkoxy substituents.
  • Halogenated analogs (e.g., 8-Cl-6-CF₃) exhibit higher molecular weights and altered solubility profiles .

Chemical Reactivity and Stability

  • Electron-Withdrawing Effects : The -CF₃ group stabilizes the triazolopyridine ring against electrophilic attacks but may predispose the compound to Dimroth rearrangement under basic conditions, unlike electron-donating groups (e.g., -OCH₃) .
  • Acidity : The 3-amine derivative (pKa ~4.23) is less acidic than the 3-thione analog (pKa ~7.16), reflecting the electron-withdrawing nature of -CF₃ enhancing deprotonation .

Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H4F3N3
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 304684-43-3

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For example, a study on various triazole-based compounds demonstrated their effectiveness against Cryptosporidium parvum, with some analogs showing an EC50 as low as 0.17 µM. This suggests that modifications of the triazolo ring can enhance potency against specific pathogens while minimizing cytotoxicity .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that the introduction of a trifluoromethyl group at the 6-position of the triazole ring significantly enhances biological activity. Compounds with this modification have shown improved selectivity and potency in inhibiting various biological targets. For instance, modifications to the heteroaryl head group have been explored to maintain efficacy while reducing unwanted side effects such as cardiotoxicity associated with hERG channel inhibition .

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of triazolo derivatives, compounds featuring the trifluoromethyl substituent demonstrated potent inhibition of cancer cell proliferation. One such derivative was found to inhibit c-Met kinases with an IC50 of 0.005 µM, indicating its potential as a preclinical candidate for various cancers .

Case Study 2: Treatment of Neglected Diseases

Another significant application of this compound is in the treatment of neglected tropical diseases. A review highlighted several triazole-based molecules that target Leishmania and Trypanosoma species, showcasing their potential in developing new therapies for these diseases .

Data Table: Biological Activities of Selected Triazolo Derivatives

Compound NameTarget Pathogen/ConditionEC50 (µM)Remarks
SLU-2633Cryptosporidium parvum0.17Potent against enteric infections
7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazineCancer (c-Met inhibitors)0.005Preclinical candidate for cancer treatment
Various Triazole DerivativesLeishmania, TrypanosomaVariesPotential treatments for neglected diseases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidative cyclization : Hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite (NaClO) in ethanol at room temperature (3 h, 73% yield) .
  • Iodine-catalyzed coupling : 2-Aminopyridines react with N-tosylhydrazones using I₂ as a catalyst and TBHP as an oxidant in 1,4-dioxane (74% yield) .
  • Key variables : Solvent choice (ethanol vs. DMF/DMSO), oxidant type (NaClO vs. TBHP), and temperature (room temp vs. reflux) critically impact regioselectivity and purity.

Q. How is the purity and structural integrity of this compound validated in synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole-pyridine fusion) .
  • Chromatography : Silica gel or alumina plug purification removes unreacted hydrazines or byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₅F₃N₄ requires 214.04 g/mol).

Q. What safety protocols are recommended for handling trifluoromethylated triazolopyridines?

  • Risk mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy .
  • Avoid Cr(VI) or DDQ oxidants in favor of greener alternatives like NaClO to minimize toxicity .
  • Store under inert gas (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of triazolopyridine synthesis?

  • Approach :

  • DFT calculations : Model transition states to predict preferential cyclization pathways (e.g., 5- vs. 6-membered ring formation) .
  • Docking studies : Screen trifluoromethyl group interactions with catalytic sites (e.g., iodine in I₂/TBHP systems) to refine reaction conditions .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-triazolopyridines?

  • Case study :

  • Bioactivity variability : Conflicting reports on antimicrobial efficacy may stem from substituent positioning (CF₃ at C6 vs. C7).
  • Resolution : Systematic SAR studies with analogs (e.g., 6-CF₃ vs. 7-CF₃ derivatives) and standardized assays (MIC, IC₅₀) clarify structure-activity relationships .

Q. How are phosphonates and other functional groups introduced to enhance the compound’s reactivity?

  • Functionalization :

  • Phosphonylation : React with diethyl phosphite under reflux (CH₃CN, 60°C) to form ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates .
  • Nitro derivatives : Nitration at C6/C8 positions using HNO₃/H₂SO₄ enables further cross-coupling (e.g., Suzuki-Miyaura) .

Key Challenges & Future Directions

  • Stereochemical control : Asymmetric synthesis of chiral triazolopyridines remains underexplored.
  • Scalability : Transitioning from batch to flow chemistry could improve reproducibility for industrial research .
  • Multi-target profiling : Combine in vitro assays (e.g., kinase inhibition) with in silico models to identify dual-action therapeutics.

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